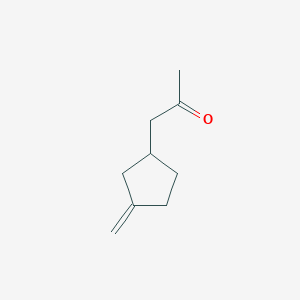

1-(3-Methylidenecyclopentyl)propan-2-one

Description

1-(3-Methylidenecyclopentyl)propan-2-one is a cyclic ketone characterized by a cyclopentane ring with a methylidene substituent at the 3-position and a propan-2-one (acetone) moiety. This compound’s unique structure combines the steric constraints of a bicyclic system with the electrophilic reactivity of the ketone group, making it a candidate for applications in medicinal chemistry and synthetic intermediates.

Propriétés

Numéro CAS |

100812-38-2 |

|---|---|

Formule moléculaire |

C9H14O |

Poids moléculaire |

138.21 g/mol |

Nom IUPAC |

1-(3-methylidenecyclopentyl)propan-2-one |

InChI |

InChI=1S/C9H14O/c1-7-3-4-9(5-7)6-8(2)10/h9H,1,3-6H2,2H3 |

Clé InChI |

UXPGODLYTAQGTA-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1CCC(=C)C1 |

SMILES canonique |

CC(=O)CC1CCC(=C)C1 |

Synonymes |

2-Propanone, 1-(3-methylenecyclopentyl)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Steric Effects

The compound’s cyclopentyl backbone distinguishes it from aromatic analogs. Key comparisons include:

Aromatic vs. Cyclic Backbones

- 1-(3-(Methylthio)phenyl)propan-2-one (): The methylthio group adds both steric bulk and electron-donating effects, which may enhance solubility but reduce target engagement in crowded binding pockets.

Cycloalkane-Substituted Analogs :

- Saturated Cyclopentane/cyclohexane Derivatives (, Compounds 11–12): Replacing benzene with saturated rings (e.g., cyclopentane in Compound 11) dramatically reduced FGFR1 enzymatic activity (IC50 >1 µM vs. 85 nM for nitrobenzene analog 17). This highlights the importance of aromaticity or rigid conjugation for binding in some contexts.

Substituent Effects on Activity

reveals critical structure-activity relationships (SAR) for propan-2-one derivatives:

- Electron-Withdrawing Groups : Compound 17 (nitrobenzene substituent) showed potent FGFR1 inhibition (IC50 = 85 nM), suggesting electron-withdrawing groups enhance activity .

- Steric Bulk : Larger substituents (e.g., propionyl in Compound 22) reduced activity, while smaller groups (acetyl in Compound 21) were tolerated .

- Position Sensitivity : Meta-substituted benzene rings (e.g., Compound 17) outperformed para-substituted analogs (e.g., Compound 19), emphasizing spatial alignment in binding pockets .

Comparison to Target Compound : The 3-methylidenecyclopentyl group lacks aromatic electron-withdrawing effects but provides a unique steric profile. Its activity may depend on complementary interactions with hydrophobic regions in biological targets.

Metabolic and Pharmacological Profiles

- Amino-Substituted Analogs: 3-Methylmethcathinone () and 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one () exhibit stimulant properties due to their amino groups, which undergo hepatic metabolism to active metabolites (e.g., PMA → PHA in ) .

- Non-Amino Analogs: The target compound lacks nitrogen substituents, likely reducing interactions with monoamine transporters and altering metabolic pathways (e.g., cytochrome P450 oxidation vs. dealkylation).

Key Insight: The absence of amino groups in 1-(3-Methylidenecyclopentyl)propan-2-one may confer greater metabolic stability but limit CNS activity compared to cathinone derivatives.

Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Predicted logP* |

|---|---|---|---|---|

| 1-(3-Methylidenecyclopentyl)propan-2-one | C9H12O | 136.19 | Cyclopentyl, methylidene | ~2.1 |

| 1-(3-Methylphenyl)propan-2-one | C10H12O | 148.20 | Methylphenyl | ~2.5 |

| 1-(3-(Methylthio)phenyl)propan-2-one | C10H12OS | 180.27 | Methylthio | ~2.8 |

| 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one | C14H20O2 | 220.31 | tert-Butyl, hydroxyl | ~3.0 |

*logP estimated using fragment-based methods.

Key Trends :

- The target compound’s cyclopentyl group offers moderate lipophilicity, balancing membrane permeability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.